molecular formula C21H17FN2O2S B5299294 N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide

N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide

Cat. No. B5299294
M. Wt: 380.4 g/mol
InChI Key: COZDDRZEAFTYMQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide, commonly known as FPTE, is a synthetic compound that belongs to the phenothiazine class of drugs. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, such as cancer research, neuroscience, and immunology.

Mechanism of Action

The mechanism of action of FPTE is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In cancer cells, FPTE has been found to induce apoptosis by activating caspase-3 and -9 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In dopamine receptors, FPTE has been shown to act as a partial agonist, modulating the activity of these receptors. In T cells, FPTE has been found to suppress the activity of these cells by inhibiting the activation of transcription factors such as NF-κB and AP-1.
Biochemical and physiological effects:
FPTE has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, FPTE has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. In dopamine receptors, FPTE has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release. In T cells, FPTE has been found to suppress the activity of these cells, leading to a decrease in cytokine production and T cell proliferation.

Advantages and Limitations for Lab Experiments

FPTE has several advantages for lab experiments, including its high purity, stability, and availability in large quantities. However, there are also some limitations to its use, such as its potential toxicity and limited understanding of its mechanism of action. Therefore, caution should be taken when using FPTE in lab experiments, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on FPTE, including its potential therapeutic applications in cancer, neuroscience, and immunology. In cancer research, further studies are needed to investigate the efficacy of FPTE in vivo and its potential use in combination with other anti-cancer drugs. In neuroscience, further studies are needed to investigate the potential use of FPTE in the treatment of neurological disorders such as schizophrenia. In immunology, further studies are needed to investigate the potential use of FPTE in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of FPTE and its potential side effects.

Synthesis Methods

The synthesis of FPTE involves the reaction of 2-(4-fluorophenoxy)ethylamine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of triethylamine. The resulting compound is then purified through recrystallization to obtain pure FPTE. This method has been successfully used to produce FPTE in large quantities with high purity.

Scientific Research Applications

FPTE has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, FPTE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, FPTE has been shown to modulate the activity of dopamine receptors, which may have implications for the treatment of neurological disorders such as schizophrenia. In immunology, FPTE has been found to suppress the activity of T cells, which may have potential therapeutic applications in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-15-9-11-16(12-10-15)26-14-13-23-21(25)24-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)24/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZDDRZEAFTYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide

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